molecular formula C6H14ClN3O2 B13495070 4-Hydroxypiperidine-1-carbohydrazide hydrochloride

4-Hydroxypiperidine-1-carbohydrazide hydrochloride

Cat. No.: B13495070
M. Wt: 195.65 g/mol
InChI Key: NINVAKOGLAKOSR-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-1-carbohydrazide hydrochloride is a chemical compound with the molecular formula C6H14ClN3O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypiperidine-1-carbohydrazide hydrochloride typically involves the reaction of 4-hydroxypiperidine with carbohydrazide in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypiperidine-1-carbohydrazide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Hydroxypiperidine-1-carbohydrazide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-1-carbohydrazide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxypiperidine-1-carbohydrazide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H14ClN3O2

Molecular Weight

195.65 g/mol

IUPAC Name

4-hydroxypiperidine-1-carbohydrazide;hydrochloride

InChI

InChI=1S/C6H13N3O2.ClH/c7-8-6(11)9-3-1-5(10)2-4-9;/h5,10H,1-4,7H2,(H,8,11);1H

InChI Key

NINVAKOGLAKOSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)NN.Cl

Origin of Product

United States

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